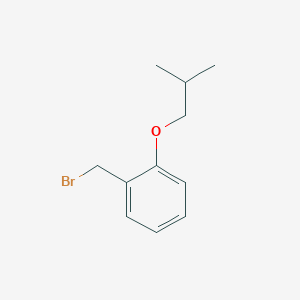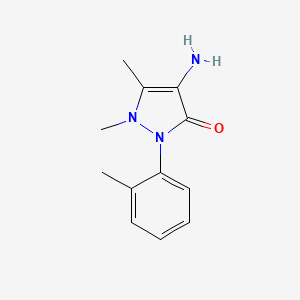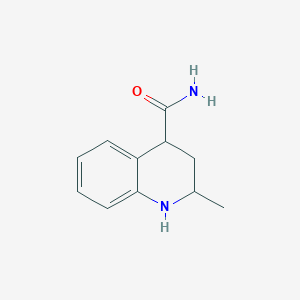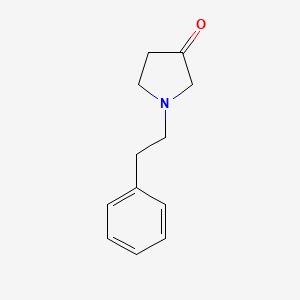![molecular formula C13H17IN6O B6144168 3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide CAS No. 1231953-89-1](/img/structure/B6144168.png)
3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide, or 3MPI, is a heterocyclic compound that has a wide range of scientific applications. It has been studied extensively in the fields of organic chemistry, materials science, and biochemistry. 3MPI is a versatile compound, with a wide range of applications, from drug development to nanomaterials.
科学研究应用
3MPI has been used in a variety of scientific research applications, including drug development, materials science, and biochemistry. In drug development, 3MPI has been used to create novel compounds with potential therapeutic applications. In materials science, 3MPI has been used to create nanomaterials with unique properties. In biochemistry, 3MPI has been used to study the mechanism of action of various proteins and enzymes.
作用机制
The mechanism of action of 3MPI is not fully understood, but it is believed to act as a catalyst in some biochemical reactions. It has been shown to interact with various proteins and enzymes, and it has been suggested that it may bind to certain receptors in the body and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3MPI are not fully understood, but it has been suggested that it may have anti-inflammatory, anti-cancer, and anti-diabetic effects. In addition, 3MPI has been shown to inhibit the growth of certain bacteria and fungi. It has also been suggested that 3MPI may have an effect on the regulation of blood pressure and the immune system.
实验室实验的优点和局限性
The main advantage of using 3MPI in laboratory experiments is that it is a versatile compound with a wide range of applications. It is relatively easy to synthesize, and it has been used in a variety of scientific research applications. However, there are some limitations to using 3MPI in laboratory experiments. It is not stable in the presence of light or air, and it is also not soluble in water.
未来方向
There are a number of potential future directions for research involving 3MPI. These include further exploration of its mechanism of action and its potential therapeutic applications, as well as the development of more efficient synthesis methods and the use of 3MPI in the synthesis of novel materials. In addition, further research is needed to determine the biochemical and physiological effects of 3MPI and its potential toxicity. Finally, further research is needed to better understand the potential applications of 3MPI in drug development and nanomaterials.
合成方法
3MPI can be synthesized by a variety of methods, including microwave-assisted synthesis, solid-phase synthesis, and solution-phase synthesis. The most commonly used method is microwave-assisted synthesis, which involves the reaction of a pyrimidine-2-ylpiperazine-1-carbonyl chloride with 3-methyl-1H-imidazol-3-ium iodide in the presence of a microwave. The reaction results in the formation of 3MPI in a single step.
属性
IUPAC Name |
(3-methylimidazol-3-ium-1-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N6O.HI/c1-16-5-6-19(11-16)13(20)18-9-7-17(8-10-18)12-14-3-2-4-15-12;/h2-6,11H,7-10H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSHNNSKYPSRQU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline](/img/structure/B6144131.png)

![6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine](/img/structure/B6144143.png)
![4-[ethyl(methyl)amino]benzoic acid](/img/structure/B6144153.png)

![1-[(2-fluorophenyl)amino]isoquinoline-3-carboxylic acid](/img/structure/B6144171.png)
![3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6144174.png)




